(+)-Oxy-chlordane

Description

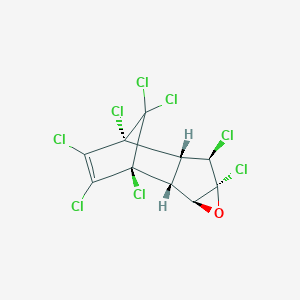

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3S,5R,6R,7S,8R)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H/t1-,2+,3+,6-,7+,8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGNQYSIWFHEQU-ZJIZBUSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]12[C@@H]([C@H]([C@@]3([C@H]1O3)Cl)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044166 |

Source

|

| Record name | Oxychlordane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] |

Source

|

| Record name | Oxychlordane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000069 [mmHg] |

Source

|

| Record name | Oxychlordane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27304-13-8, 155681-22-4 |

Source

|

| Record name | Oxychlordane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27304-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxychlordane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155681224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxychlordane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxychlordane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYCHLORDANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TXX2ZYS5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYCHLORDANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Overview of (+)-Oxy-chlordane: Environmental Formation, Analysis, and Significance

Disclaimer: This document provides a technical overview of the environmental formation, analysis, and toxicological significance of (+)-Oxy-chlordane. In accordance with chemical safety protocols, this document does not provide information on the chemical synthesis or purification of this compound.

Oxy-chlordane is a significant metabolite of the organochlorine pesticide chlordane.[1][2] Due to its high persistence in the environment and its tendency to bioaccumulate, oxy-chlordane is a compound of interest for researchers in environmental science, toxicology, and drug development.[2][3] This guide provides an in-depth look at the formation, environmental fate, and analytical methods for detecting oxy-chlordane.

Formation of Oxy-chlordane

Oxy-chlordane is not a primary component of technical chlordane but is formed through metabolic processes in organisms and degradation in the environment.[1]

Biotransformation: In mammals, chlordane is metabolized into several products, with oxy-chlordane being a primary and persistent metabolite.[4][5][6] The main precursors to oxy-chlordane are cis- and trans-chlordane.[5] This biotransformation is primarily carried out by cytochrome P-450 enzymes in the liver.[4] Studies have shown that trans-chlordane is more readily metabolized to oxy-chlordane than cis-chlordane.[5] Once formed, oxy-chlordane is eliminated from the body very slowly.[4]

Environmental Formation: Chlordane in the soil can be metabolized by microorganisms to form oxy-chlordane.[7] For instance, the actinomycete Nocardiopsis species has been shown to convert cis- and trans-chlordane into several substances, including oxy-chlordane.[1]

Environmental Fate and Transport

Persistence: Oxy-chlordane is highly persistent in the environment, particularly in soil, where it can remain for over 20 years.[2][3] It is resistant to degradation by light and water.[2]

Bioaccumulation and Biomagnification: As a lipophilic (fat-soluble) compound, oxy-chlordane accumulates in the adipose tissues of animals.[1][2][3][4] This leads to biomagnification, where its concentration increases at higher trophic levels of the food chain.[8] For example, while both isomers of chlordane decrease in higher trophic levels, oxy-chlordane is the predominant metabolite found in polar bears.[7][8]

Transport: Chlordane and its metabolites, including oxy-chlordane, can undergo long-range atmospheric transport, leading to their presence in remote regions such as the Arctic.[7][8]

Analytical Methods for Detection and Quantification

The detection and quantification of oxy-chlordane in various matrices, such as soil, water, and biological tissues, are crucial for monitoring and risk assessment. The primary analytical method for organochlorine pesticides, including oxy-chlordane, is gas chromatography with an electron-capture detector (GC-ECD).[9][10]

Sample Preparation: A typical analytical workflow involves several steps:

-

Extraction: The sample is treated with a solvent (e.g., acetonitrile) to extract the pesticides.[11]

-

Partitioning: The extract is then partitioned with a non-polar solvent like petroleum ether.[11]

-

Clean-up: The sample is purified to remove interfering substances. This is often done using column chromatography with a sorbent like Florisil.[11][12]

-

Analysis: The purified extract is then analyzed by GC-ECD.[9][10]

Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the identity of the detected compounds.[9][11]

Toxicological Significance

Oxy-chlordane is considered to be a major contributor to the overall toxicity of chlordane.[6] Its high persistence in the body means that long-term exposure to chlordane can lead to a significant body burden of oxy-chlordane.[5][6] The toxicity of oxy-chlordane is greater than that of its parent compounds.[5] Exposure to chlordane and its metabolites has been linked to various health issues, including neurological disorders and cancer.[2]

Data Summary

| Property | Description | References |

| Chemical Formula | C10H4Cl8O | [1] |

| Formation | Primary metabolite of cis- and trans-chlordane. | [4][5] |

| Metabolic Pathway | Oxidation via cytochrome P-450 enzymes. | [4] |

| Environmental Fate | Highly persistent in soil, bioaccumulative in fatty tissues. | [2][3] |

| Analytical Detection | Gas Chromatography with Electron-Capture Detection (GC-ECD). | [9][10] |

| Toxicology | More toxic and persistent in the body than parent chlordane isomers. | [5][6] |

Visualizations

Caption: Metabolic conversion of chlordane isomers to oxy-chlordane.

Caption: Analytical workflow for oxy-chlordane detection.

References

- 1. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Chlordane and its Derivative Oxychlordane?Chemservice News [intranet.chemservice.com]

- 3. npic.orst.edu [npic.orst.edu]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. CHLORDANE - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. rais.ornl.gov [rais.ornl.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Spectroscopic Characterization of (+)-Oxy-chlordane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Oxy-chlordane is a chiral metabolite of the persistent organochlorine pesticide chlordane. As a significant environmental contaminant and a potential endocrine disruptor, the accurate identification and quantification of its enantiomers are of paramount importance in environmental monitoring, toxicology, and drug development studies. This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the characterization of this compound. The document details available spectroscopic data, outlines experimental protocols, and presents logical workflows for its analysis.

Core Spectroscopic Data

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₄Cl₈O | [1][2] |

| Molecular Weight | 423.76 g/mol | [3][4] |

| Monoisotopic Mass | 419.777036 Da | [1] |

| CAS Number | 27304-13-8 (for the racemic mixture) | [1][3] |

Spectroscopic Characterization Techniques

The structural elucidation and quantification of this compound rely on a combination of chromatographic and spectroscopic methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for its analysis, particularly with chiral columns for enantiomer separation. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary structural information.

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of oxy-chlordane, aiding in its identification.

Table 1: Mass Spectrometry Data for Oxy-chlordane

| m/z | Interpretation |

| 418, 420, 422, 424 | Molecular ion cluster ([M]⁺) exhibiting the characteristic isotopic pattern for eight chlorine atoms. |

| 383, 385, 387 | Loss of a chlorine atom ([M-Cl]⁺). |

| 347, 349, 351 | Further fragmentation, potentially involving the loss of HCl and additional chlorine atoms. |

| 272 | A common fragment in the mass spectra of chlordane-related compounds. |

Note: The relative abundances of the isotopic peaks are crucial for confirming the presence of multiple chlorine atoms.

Infrared (IR) Spectroscopy

While a specific FT-IR spectrum for this compound is not available in the reviewed literature, the spectrum of the parent compound, chlordane, shows a characteristic absorption band for the C-Cl stretching vibration around 700 cm⁻¹. It is expected that oxy-chlordane would exhibit similar characteristic C-Cl absorptions, in addition to bands corresponding to C-O-C stretching from the epoxide ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not readily found in the public domain. However, NMR spectroscopy remains a powerful tool for the structural confirmation of synthesized reference standards.

Experimental Protocols

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

The separation and quantification of this compound from its (-)-enantiomer is typically achieved using gas chromatography with a chiral stationary phase, coupled to a mass spectrometer for detection.

Sample Preparation:

Biological and environmental samples require extensive cleanup and extraction procedures to isolate the analyte from the matrix. This often involves liquid-liquid extraction, solid-phase extraction (SPE), and column chromatography.

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and an electron capture detector (ECD) or a mass spectrometer.

-

Chiral Capillary Column: Columns coated with derivatized cyclodextrins, such as heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are commonly used for the enantioselective separation of chlordane compounds.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) or negative chemical ionization (NCI) mode.

GC-MS Parameters (Example):

| Parameter | Value |

| Column | Chiral capillary column (e.g., BGB-172, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 20 °C/min, ramp to 280 °C at 5 °C/min (hold 10 min) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Signaling Pathways and Logical Relationships

The metabolism of chlordane to oxy-chlordane is a critical pathway in biological systems. The following diagram illustrates this metabolic transformation.

Caption: Metabolic pathway of chlordane to oxy-chlordane.

Conclusion

The spectroscopic characterization of this compound is a challenging but essential task for understanding its environmental fate and toxicological impact. While comprehensive spectroscopic data for the individual enantiomer remains elusive in the public domain, the methodologies outlined in this guide, particularly enantioselective GC-MS, provide a robust framework for its analysis. Further research is needed to fully characterize the NMR and IR spectra of this compound to facilitate its unambiguous identification and support ongoing research in environmental science and drug development.

References

An In-depth Technical Guide on the Mechanism of Action of (+)-Oxy-chlordane on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Oxy-chlordane, a persistent metabolite of the organochlorine insecticide chlordane, exerts its neurotoxic effects primarily through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide delineates the mechanism of action of this compound, focusing on its interaction with the GABA-A receptor. It provides a comprehensive overview of its non-competitive antagonistic action, summarizes the available quantitative data, details relevant experimental protocols for its characterization, and presents visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in drug development investigating the toxicological profile of this compound and related compounds.

Introduction to GABA-A Receptors and this compound

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] It is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), which determine its pharmacological and physiological properties.

This compound is a biologically active and persistent metabolite of chlordane, a cyclodiene insecticide. Like other cyclodienes, its neurotoxicity is primarily attributed to its interaction with the GABA-A receptor. Understanding the specifics of this interaction is crucial for assessing its toxicological risk and for the development of potential countermeasures.

Mechanism of Action of this compound at the GABA-A Receptor

This compound acts as a non-competitive antagonist of the GABA-A receptor. This means that it does not directly compete with GABA for its binding site. Instead, it binds to a distinct allosteric site within the ion channel pore, specifically at or near the picrotoxinin binding site .[1] This binding event stabilizes a non-conducting conformation of the channel, thereby preventing the influx of chloride ions even when GABA is bound to the receptor.[1] The consequence of this channel blockade is a reduction in GABAergic inhibition, leading to hyperexcitability of the nervous system, which can manifest as tremors, convulsions, and in severe cases, death.[1]

Signaling Pathway

The binding of GABA to the GABA-A receptor initiates a conformational change that opens the chloride channel. This compound disrupts this process by binding to the picrotoxinin site within the channel pore, effectively blocking ion flow.

Quantitative Data

| Compound | Receptor Source | Assay Type | IC₅₀ (nM) | Reference |

| α-Endosulfan | Housefly Head Membranes | [³H]EBOB Binding | 7 | [2] |

| Lindane | Housefly Head Membranes | [³H]EBOB Binding | 306 | [2] |

| Fipronil | Housefly Head Membranes | [³H]EBOB Binding | 2470 | [2] |

| Picrotoxin | Rat Brain | [³⁵S]TBPS Binding | ~2000 | [3] |

Note: [³H]EBOB (ethynylbicycloorthobenzoate) and [³⁵S]TBPS (t-butylbicyclophosphorothionate) are radioligands that bind to the picrotoxinin site.

Experimental Protocols

The characterization of this compound's action on GABA-A receptors typically involves two primary experimental techniques: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kᵢ) of this compound to the GABA-A receptor, typically by measuring its ability to displace a radiolabeled ligand that binds to the picrotoxinin site.

Objective: To determine the Kᵢ of this compound at the picrotoxinin binding site of the GABA-A receptor.

Materials:

-

Radioligand: [³H]EBOB or [³⁵S]TBPS

-

Tissue Preparation: Synaptosomal membranes from rodent brain or insect heads, or cell lines expressing specific GABA-A receptor subtypes.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Buffers: Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to isolate the synaptosomal membrane fraction. Resuspend the pellet in the assay buffer.

-

Competition Binding: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known picrotoxinin site ligand, e.g., unlabeled picrotoxin).

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) can be determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and is used to assess the functional effect of this compound on GABA-A receptor-mediated currents.

Objective: To characterize the inhibitory effect of this compound on GABA-evoked chloride currents.

Materials:

-

Cell Preparation: Neurons in primary culture, brain slices, or cell lines expressing GABA-A receptors.

-

Recording Pipettes: Glass micropipettes with a resistance of 3-5 MΩ.

-

Solutions: Extracellular and intracellular solutions mimicking physiological conditions.

-

Agonist: GABA.

-

Test Compound: this compound.

-

Patch-Clamp Amplifier and Data Acquisition System.

Methodology:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Whole-Cell Recording: Approach a single cell with a recording pipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.

-

GABA Application: Apply a known concentration of GABA to the cell to evoke an inward chloride current (depending on the chloride gradient).

-

This compound Application: Pre-apply this compound for a set period, followed by co-application with GABA.

-

Data Recording: Record the GABA-evoked currents in the absence and presence of various concentrations of this compound.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Plot the percentage of inhibition of the GABA response against the logarithm of the this compound concentration to determine the IC₅₀ value.

Logical Relationships in the Mechanism of Action

The interaction of this compound with the GABA-A receptor can be summarized by a logical flow of events leading to neurotoxicity.

Conclusion

This compound is a potent non-competitive antagonist of the GABA-A receptor. Its mechanism of action involves binding to the picrotoxinin site within the chloride channel, leading to a blockade of ion flow and a reduction in inhibitory neurotransmission. While specific quantitative data for the (+)-enantiomer is not widely published, the experimental protocols detailed in this guide provide a robust framework for its characterization. Further research to elucidate the precise binding kinetics and functional inhibition by this compound will be invaluable for a more complete understanding of its neurotoxicity and for the development of targeted therapeutic strategies.

References

- 1. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory Effect of Fluralaner on GABA Receptor Subunit RDL of Bactrocera dorsalis [mdpi.com]

The Toxicokinetics of (+)-Oxy-chlordane in Mammalian Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxy-chlordane, a persistent and bioaccumulative metabolite of the organochlorine pesticide chlordane, has been a subject of toxicological concern for decades. Technical chlordane is a complex mixture of various compounds, with cis-chlordane and trans-chlordane being major components that are metabolized in mammals to oxy-chlordane.[1][2] Oxy-chlordane itself is a chiral compound, existing as (+)- and (-)-enantiomers. Recent research has highlighted the importance of stereoselectivity in the toxicokinetics of chiral environmental contaminants, with different enantiomers often exhibiting distinct biological activities and fates. This technical guide provides a comprehensive overview of the current knowledge on the toxicokinetics of (+)-Oxy-chlordane in mammalian models, focusing on its absorption, distribution, metabolism, and excretion, with a particular emphasis on the stereoselective aspects of these processes.

Absorption

Chlordane and its metabolites, including oxy-chlordane, are readily absorbed following oral, dermal, and inhalation exposure in mammalian species.[3] While specific quantitative data on the absorption of individual (+)- and (-)-Oxy-chlordane enantiomers are not available, studies on racemic chlordane mixtures indicate efficient uptake from the gastrointestinal tract. Following oral administration of radiolabeled cis- or trans-chlordane to rats, a significant portion of the radioactivity is absorbed and distributed throughout the body.[3]

Distribution and Bioaccumulation

Oxy-chlordane is highly lipophilic and preferentially accumulates in adipose tissue.[1][4] This bioaccumulation is a key feature of its toxicokinetic profile and contributes to its long biological half-life. Studies in rats and mice have consistently shown that the highest concentrations of oxy-chlordane are found in fat, followed by the liver, kidney, brain, and muscle.[1][2]

Stereoselective Distribution and Depletion

A pivotal aspect of this compound's toxicokinetics is its stereoselective distribution and elimination. Research in Sprague-Dawley rats has demonstrated a selective depletion of the (+)-enantiomer of oxy-chlordane from tissues over time.[5] This depletion, however, is significantly influenced by gender.

-

Male Rats: In male rats, there is a noticeable clearance of oxy-chlordane, with approximately half of the body burden being eliminated over a 56-day period following exposure. This elimination is associated with the selective depletion of the (+)-enantiomer.[5]

-

Female Rats: In stark contrast, female rats show no significant clearance of oxy-chlordane over the same 56-day post-dosing period.[5] Despite the lack of overall elimination, there is still evidence of selective depletion of the (+)-enantiomer within the tissues, suggesting some level of stereoselective biotransformation or transport is occurring, even if it does not lead to significant excretion in females.[5]

The underlying mechanisms for these gender-specific differences in the depletion of this compound are not yet fully elucidated but are thought to be related to differences in metabolic enzymes and hormonal regulation.

Quantitative Data on Total Oxy-chlordane Distribution

While specific quantitative data for this compound are limited, extensive data exists for total oxy-chlordane concentrations in various tissues. The following tables summarize key findings from studies in rats and mice.

Table 1: Tissue Distribution of Total Oxy-chlordane in Male Mice Following a Single Oral Dose of a 1:1 Mixture of cis- and trans-Chlordane (40 mg/kg) [1]

| Tissue | Peak Concentration (ppb) | Time to Peak | Concentration at 52 Weeks (ppb) |

| Liver | 1,918 | Day 2 | - |

| Adipose Tissue | 2,890 | Week 8 | 648 |

| Muscle | 569 | Day 1 | - |

| Kidney | 326 | Day 1 | - |

| Brain | 226 | Day 1 | - |

| Spleen | 126 | Day 1 | - |

| Blood | 103 | Day 1 | - |

Table 2: Total Oxy-chlordane and trans-Nonachlor Concentrations in Adipose Tissue of Male and Female Rats Following 28-Day Gavage Administration (2.5 mg/kg/day)

| Compound | Male Rats (µg/g lipid) | Female Rats (µg/g lipid) |

| Oxy-chlordane | Data not specified | Data not specified |

| trans-Nonachlor | Data not specified | Data not specified |

Note: While the specific values for oxy-chlordane were not provided in the abstract of the primary source, it was noted that residue levels were highest in female rats at each time point.[5]

Metabolism

Oxy-chlordane is the primary and most persistent metabolite of both cis- and trans-chlordane.[1] The biotransformation of chlordane isomers to oxy-chlordane is an oxidative process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2]

Enantioselective Metabolism

The formation of oxy-chlordane is an enantioselective process. In vitro studies using rat liver microsomes have shown that the metabolism of cis- and trans-chlordane to oxy-chlordane proceeds at different rates for the different enantiomers of the parent compounds and is dependent on the specific P450 isoforms present.[2]

-

CYP2B Induction: Incubation of trans-chlordane with liver microsomes from rats pre-treated with phenobarbital (a CYP2B inducer) resulted in an enrichment of This compound .[2]

-

CYP3A Induction: Conversely, incubation with microsomes from rats pre-treated with dexamethasone (a CYP3A inducer) led to a moderate enrichment of (-)-Oxy-chlordane .[2]

These findings indicate that the stereochemical composition of oxy-chlordane in an organism can be influenced by the induction state of different P450 enzymes, which can in turn be affected by exposure to various xenobiotics.

Metabolic Pathway

The metabolic conversion of chlordane to oxy-chlordane is a multi-step process. A simplified signaling pathway is illustrated below.

Excretion

The excretion of oxy-chlordane is generally slow, contributing to its persistence in the body. The primary route of excretion for chlordane and its metabolites is via the feces, with biliary excretion playing a significant role.[3]

As previously mentioned, there is a pronounced gender difference in the elimination of oxy-chlordane in rats. Males are capable of eliminating a significant portion of their oxy-chlordane body burden, a process that involves the selective depletion of the (+)-enantiomer.[5] In contrast, females exhibit minimal clearance.[5] The specific excretory pathways and metabolites associated with the enantioselective elimination of this compound in males have not been fully characterized.

Table 3: Elimination Half-life of Total Oxy-chlordane

| Species | Matrix | Half-life | Reference |

| Mouse | Blood | 25 days | [1] |

| Rat | Adipose Tissue | Very slow, monophasic elimination | [3] |

Experimental Protocols

A comprehensive understanding of the toxicokinetics of this compound relies on robust experimental designs and analytical methodologies.

Animal Studies

A typical in vivo study to investigate the toxicokinetics of this compound would involve the following steps:

-

Animal Model: Sprague-Dawley rats are a commonly used model. Both male and female animals should be included to investigate gender-specific differences.

-

Dosing: Animals are typically administered the test compound (e.g., racemic oxy-chlordane, or individual enantiomers if available) via oral gavage. Doses should be selected based on previous toxicity studies.

-

Sample Collection: At various time points post-dosing, biological samples are collected. These include blood, adipose tissue, liver, kidney, brain, and excreta (urine and feces).

-

Sample Preparation: Tissues are homogenized, and all samples undergo extraction and cleanup procedures to isolate the analytes of interest and remove interfering substances.

-

Chiral Analysis: The concentrations of (+)- and (-)-Oxy-chlordane are determined using a chiral gas chromatography-mass spectrometry (GC-MS) system.

-

Data Analysis: Toxicokinetic parameters such as absorption rate, volume of distribution, elimination half-life, and clearance are calculated for each enantiomer.

Analytical Methodology: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

The separation and quantification of (+)- and (-)-Oxy-chlordane enantiomers require specialized analytical techniques. Chiral GC-MS is the method of choice.

-

Principle: A gas chromatograph equipped with a chiral stationary phase (CSP) column is used to separate the enantiomers based on their differential interactions with the CSP. The separated enantiomers are then detected and quantified by a mass spectrometer.

-

Column: A common CSP for this application is a cyclodextrin-based column.

-

Detection: Mass spectrometry provides high sensitivity and selectivity, allowing for the accurate quantification of each enantiomer even at low concentrations in complex biological matrices.

Conclusion and Future Directions

The toxicokinetics of this compound in mammalian models are characterized by stereoselective processes at multiple levels, including its formation from parent chlordane isomers and its subsequent distribution and elimination. The selective depletion of the (+)-enantiomer, particularly in male rats, is a key finding with important implications for risk assessment. The pronounced gender differences in the clearance of oxy-chlordane highlight the need to consider sex as a biological variable in toxicological studies of this and other persistent organic pollutants.

A significant knowledge gap remains concerning the absolute quantitative toxicokinetic parameters of individual (+)- and (-)-Oxy-chlordane enantiomers. Future research should focus on studies that specifically quantify the concentrations of each enantiomer in various tissues and excreta over time. This will allow for the development of more accurate and comprehensive toxicokinetic models for this compound and a better understanding of the potential health risks associated with exposure to this chiral environmental contaminant. Such data are crucial for refining human health risk assessments and for making informed regulatory decisions.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alameed.edu.iq [alameed.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective and gender-dependent depletion of chlordane compounds from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Absorption and Distribution of (+)-Oxy-chlordane in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and distribution of (+)-Oxy-chlordane, a persistent and toxic metabolite of the organochlorine pesticide chlordane, in rat models. The information is compiled from various toxicological studies to assist researchers in understanding the pharmacokinetics of this compound.

Absorption

This compound, being a lipophilic compound, is readily absorbed in rats following oral administration. Studies on the parent compound, chlordane, indicate rapid absorption from the gastrointestinal tract, with peak blood levels of radioactivity observed 2–4 hours after administration of oral doses ranging from 0.1 to 1 mg/kg.[1] While specific absorption rates for this compound are not detailed in the available literature, its formation from parent chlordane isomers and its subsequent detection in various tissues confirms its systemic availability after oral exposure.

Distribution

Following absorption, this compound, along with other chlordane metabolites, is distributed throughout the body. The distribution pattern is largely dictated by the compound's high lipophilicity, leading to significant accumulation in adipose tissue.

2.1. Tissue Distribution Pattern

Initial distribution after exposure to chlordane is highest in the liver and kidneys.[2][3][4] Subsequently, chlordane and its metabolites, including this compound, are redistributed and accumulate in tissues with high lipid content. The general pattern of distribution in descending order of concentration is:

This distribution pattern appears to be independent of the dose size or whether the exposure is from a single or multiple doses.[2]

2.2. Bioaccumulation in Adipose Tissue

The most striking feature of this compound's distribution is its propensity to bioaccumulate in adipose tissue.[5] Studies have shown that oxychlordane persists in body fat as the predominant chlordane residue.[2] The accumulation in fat is dependent on the duration of exposure.[2] For instance, in rats treated with technical chlordane by gavage, dose-related increases in oxychlordane concentrations were observed in adipose tissue.[1] Notably, female rats have been observed to have higher levels of chlordane-related compounds in their fat than males.[1]

2.3. Quantitative Distribution Data

The following tables summarize quantitative data on the distribution of chlordane and its metabolites, including oxychlordane, in various rat tissues from key studies.

Table 1: Tissue Distribution of Radioactivity 1 Day After a Single Oral Dose of Radiolabeled cis- and trans-Chlordane in Rats

| Dose (mg/kg) | Fat (µg/g) | Liver (µg/g) | Kidney (µg/g) | Brain (µg/g) | Muscle (µg/g) |

| 0.05 | Highest | Higher | High | Low | Lower |

| 1.0 | Highest | Higher | High | Low | Lower |

Source: Adapted from Barnett and Dorough, 1974.[2] (Note: Specific values were not available in the summary, hence the qualitative description based on the source).

Table 2: Accumulation of Chlordane and Metabolites in the Fat of Rats After Gavage Treatment with Technical Chlordane

| Duration of Treatment | Daily Dose (µg/kg) | Concentration in Fat (µg/g wet tissue) |

| 7 days | 10 | 30.4 |

| 14 days | 10 | 77.4 |

Source: Takeda et al., 1984.[2]

Table 3: Peak Levels of Radioactivity in Tissues After a Single Oral Dose of Radiolabeled γ-Chlordane in Rats

| Tissue | Time to Peak (Low Dose - 0.05 mg/kg) | Time to Peak (High Dose - 10 mg/kg) |

| Liver | 2-4 hours | 2-4 hours |

| Kidney | 2-4 hours | 2-4 hours |

| Adipose Tissue | 4 days | 16 hours |

Source: Ohno et al., 1986.[2]

Table 4: Elimination Half-Lives of Radioactivity from Tissues After a Single Oral Dose of γ-Chlordane in Rats

| Tissue | Elimination Phase | Half-Life (Low Dose - 0.05 mg/kg) | Half-Life (High Dose - 10 mg/kg) |

| Liver | Initial (Rapid) | 5.9 - 9.6 hours | 5.9 - 9.6 hours |

| Terminal (Slow) | 4.4 - 5.0 days | 4.4 - 5.0 days | |

| Kidney | Initial (Rapid) | 5.9 - 9.6 hours | 5.9 - 9.6 hours |

| Terminal (Slow) | 4.4 - 5.0 days | 4.4 - 5.0 days | |

| Adipose Tissue | Monophasic | 9.1 days | 8.4 days |

| Skin | Monophasic | 15.2 days | 10.4 days |

Source: Ohno et al., 1986.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the studies of this compound absorption and distribution in rats.

3.1. Animal Models

-

Species: Male and female rats of various strains, including Sprague-Dawley and Fischer 344, have been used.[6][7]

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum, except when fasting is required for specific procedures.

3.2. Administration of this compound

-

Route of Administration: Oral administration is the most common route for studying absorption and distribution, reflecting a primary route of environmental exposure. This is typically achieved through:

-

Dosage: Doses have ranged from as low as 0.01 mg/kg body weight/day in subchronic studies to higher doses in acute toxicity studies.[4] Both single-dose and repeated-dose studies have been conducted.[2]

-

Use of Radiolabeled Compounds: To trace the compound's fate in the body, studies often utilize radiolabeled chlordane isomers (e.g., with ¹⁴C).[2]

3.3. Sample Collection

-

Tissues: At specified time points after dosing, rats are euthanized, and various tissues are collected. These commonly include:

-

Fat (e.g., perirenal, subcutaneous)

-

Liver

-

Kidneys

-

Brain

-

Muscle

-

Blood (collected via cardiac puncture or other methods)

-

Skin

-

-

Excreta: Urine and feces are often collected using metabolism cages to study the excretion pathways.[2]

-

Sample Handling: Collected tissues are weighed and then either processed immediately or stored frozen (e.g., at -20°C or -80°C) until analysis to prevent degradation of the analytes.

3.4. Analytical Methodology

-

Extraction: this compound and other lipophilic metabolites are extracted from the tissue homogenates using organic solvents. Common techniques include liquid-liquid extraction or solid-phase extraction (SPE) to isolate the compounds of interest from the biological matrix.

-

Cleanup: The extracts are often subjected to a cleanup step to remove interfering substances like lipids. This may involve techniques such as florisil column chromatography.

-

Quantification: The concentration of this compound and other metabolites is typically determined using:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for identifying and quantifying organochlorine pesticides.[8][9]

-

Liquid Scintillation Counting: For studies using radiolabeled compounds, the amount of radioactivity in each tissue is measured to determine the concentration of the compound and its metabolites.[2]

-

Visualizations

4.1. Signaling Pathways and Logical Relationships

The metabolism of chlordane isomers to the persistent metabolite this compound is a critical pathway influencing its distribution and toxicity.

Caption: Metabolic conversion of chlordane isomers to Oxy-chlordane and its subsequent distribution.

4.2. Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the absorption and distribution of this compound in rats.

Caption: Standard experimental workflow for in-vivo pharmacokinetic studies in rats.

References

- 1. Tissue collection [protocols.io]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Metabolism of chlordane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity of the chlordane metabolite oxychlordane in female rats: clinical and histopathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rais.ornl.gov [rais.ornl.gov]

- 6. 737. Chlordane (Pesticide residues in food: 1986 evaluations Part II Toxicology) [inchem.org]

- 7. Chlordane: thirty-month tumorigenicity and chronic toxicity test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gas chromatography–mass spectrometry based sensitive analytical approach to detect and quantify non-polar pesticides accumulated in the fat tissues of domestic animals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Pathways of Chlordane to (+)-Oxychlordane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic transformation of chlordane, a persistent organochlorine pesticide, into its metabolite, (+)-oxychlordane. This document outlines the enzymatic pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visualizations of the metabolic and experimental processes.

Introduction

Chlordane is a complex mixture of chlorinated hydrocarbons, primarily composed of cis- and trans-chlordane isomers.[1] Due to its persistence in the environment and its tendency to bioaccumulate, understanding its metabolic fate is crucial for assessing its toxicological impact.[2] One of the key metabolic products is oxychlordane, a persistent and toxic metabolite that is frequently detected in biological samples, including human adipose tissue.[3][4][5] The biotransformation of chlordane to oxychlordane is a stereoselective process, often resulting in an enrichment of the (+)-enantiomer. This guide focuses on the cytochrome P450-mediated pathways responsible for this conversion.

The Metabolic Pathway of Chlordane to Oxychlordane

The metabolic conversion of chlordane to oxychlordane is a multi-step process primarily occurring in the liver and is mediated by cytochrome P450 (CYP) enzymes.[4] Specifically, CYP2B and CYP3A isoforms have been identified as key players in this transformation.[6] The formation of oxychlordane is considered a minor, yet significant, metabolic route.[6]

The proposed pathway is as follows:

-

Hydroxylation: Both cis- and trans-chlordane undergo hydroxylation at the C-3 position to form 3-hydroxychlordane. This initial step is catalyzed by CYP enzymes.[6]

-

Dehydration: The resulting 3-hydroxychlordane is unstable and undergoes dehydration (loss of a water molecule) to form the intermediate, 1,2-dichlorochlordene (DCC).[6][7]

-

Epoxidation: Finally, DCC is epoxidized by CYP enzymes to yield oxychlordane.[6]

This metabolic process is enantioselective, meaning that the enzymes preferentially metabolize one enantiomer of chlordane over the other, leading to the formation of an enriched enantiomeric mixture of oxychlordane.[6][8] Studies have shown that the specific CYP isoform involved influences the stereochemical outcome of the reaction.[6][9] For instance, CYP2B enzymes have been shown to preferentially lead to the formation of (-)-oxychlordane.[6]

Quantitative Data

The enantioselective metabolism of chlordane has been quantified in several studies. The tables below summarize data from a key study investigating the metabolism of cis- and trans-chlordane by rat liver microsomes with varying P450 enzyme compositions.[6]

Table 1: Formation of Oxychlordane and 1,2-Dichlorochlordene (DCC) from trans-Chlordane

| Microsomal Preparation | Parent Compound Depletion (%) | Oxychlordane Formed (pmol) | DCC Formed (pmol) | Oxychlordane Enantiomeric Fraction (EF) |

| Control (Corn Oil) | 28 ± 2 | 10 ± 1 | 24 ± 4 | 0.89 ± 0.01 |

| CYP3A Induced (DX) | 59 ± 4 | 22 ± 1 | 63 ± 11 | 0.86 ± 0.01 |

| CYP2B Induced (PB) | 88 ± 1 | 37 ± 3 | 120 ± 19 | 0.45 ± 0.01 |

| Data are presented as mean ± standard deviation (n=3). Data extracted from Kania and Lehmler, 2013.[6] |

Table 2: Formation of Oxychlordane and 1,2-Dichlorochlordene (DCC) from cis-Chlordane

| Microsomal Preparation | Parent Compound Depletion (%) | Oxychlordane Formed (pmol) | DCC Formed (pmol) | Oxychlordane Enantiomeric Fraction (EF) |

| Control (Corn Oil) | 12 ± 1 | 3 ± 1 | 13 ± 2 | 0.61 ± 0.02 |

| CYP3A Induced (DX) | 25 ± 2 | 6 ± 1 | 24 ± 4 | 0.60 ± 0.01 |

| CYP2B Induced (PB) | 68 ± 2 | 20 ± 2 | 87 ± 14 | 0.48 ± 0.01 |

| Data are presented as mean ± standard deviation (n=3). Data extracted from Kania and Lehmler, 2013.[6] |

These data highlight that trans-chlordane is more readily metabolized than cis-chlordane.[6] Furthermore, the induction of specific CYP450 isoforms significantly alters the rate of metabolism and the enantiomeric composition of the resulting oxychlordane.[6][9]

Experimental Protocols

The in vitro study of chlordane metabolism typically involves the use of liver microsomes, which are fractions of the endoplasmic reticulum containing a high concentration of CYP enzymes.[10][11]

4.1 Preparation of Rat Liver Microsomes

Liver microsomes can be prepared from untreated rats (control) or rats pretreated with inducers of specific CYP isoforms, such as phenobarbital (PB) for CYP2B and dexamethasone (DX) for CYP3A.[6] The general procedure involves liver homogenization, followed by differential centrifugation to isolate the microsomal fraction. The protein concentration of the microsomal preparation is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

4.2 In Vitro Microsomal Incubation Assay

A typical experimental protocol for assessing chlordane metabolism is as follows:

-

Incubation Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). The mixture contains the liver microsomes, the chlordane isomer (substrate), and a cofactor regenerating system.[12] A common choice is an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a continuous supply of NADPH for CYP450 activity.[12]

-

Initiation of Reaction: The reaction is initiated by the addition of the chlordane isomer to the pre-warmed incubation mixture (typically at 37°C).[10]

-

Incubation: The mixture is incubated for a defined period (e.g., 60 minutes) with gentle shaking.[10]

-

Termination of Reaction: The reaction is stopped by the addition of a quenching solvent, such as a mixture of acetone and hexane.

-

Extraction of Analytes: The chlordane and its metabolites are extracted from the aqueous mixture using a suitable organic solvent (e.g., hexane). The organic phase is then separated, dried, and concentrated.

-

Analysis: The extracted analytes are analyzed by gas chromatography-mass spectrometry (GC-MS) or gas chromatography with electron-capture detection (GC-ECD).[5] Chiral chromatography is necessary to determine the enantiomeric fractions of the metabolites.[6]

Conclusion

The metabolic transformation of chlordane to oxychlordane is a complex, multi-step process mediated by cytochrome P450 enzymes. The pathway proceeds through a 1,2-dichlorochlordene intermediate and is highly dependent on the specific CYP isoforms present, which influences both the rate of metabolism and the stereochemical composition of the final oxychlordane product. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the toxicology and metabolic fate of chlordane and its metabolites. A thorough understanding of these pathways is essential for professionals in toxicology, environmental science, and drug development.

References

- 1. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. npic.orst.edu [npic.orst.edu]

- 3. rais.ornl.gov [rais.ornl.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Research Portal [iro.uiowa.edu]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mttlab.eu [mttlab.eu]

An In-depth Technical Guide on the Environmental Degradation and Persistence of (+)-Oxy-chlordane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Oxy-chlordane, a persistent and bioaccumulative metabolite of the organochlorine pesticide chlordane, poses significant environmental and health concerns. This technical guide provides a comprehensive overview of the current scientific understanding of its environmental degradation, persistence, bioaccumulation, and toxicological effects. Due to its chemical stability, this compound is highly resistant to environmental degradation, leading to its long-range transport and accumulation in various environmental matrices and biota. This document details the experimental protocols for its analysis and discusses the signaling pathways implicated in its toxicity, offering a critical resource for researchers and professionals in environmental science and drug development.

Environmental Fate and Persistence

This compound is not directly released into the environment but is formed through the metabolic oxidation of chlordane isomers, primarily cis- and trans-chlordane, in organisms and through abiotic processes. Its chemical structure confers high stability, making it resistant to degradation.

Abiotic Degradation

Photodegradation: In the atmosphere, vapor-phase oxychlordane is expected to degrade through reactions with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 5 days.[1] While photodegradation of chlordane has been observed in solution, specific data on the quantum yield and photodegradation rates of this compound in aqueous environments are limited.[2] Chlordane in soil, however, has been shown to be resistant to photodegradation.[2]

Hydrolysis: Organochlorine pesticides, including chlordane and its metabolites, are generally resistant to hydrolysis under typical environmental pH conditions.[3] No significant hydrolysis of this compound is expected in aquatic environments.

Biotic Degradation

Microbial degradation is a primary pathway for the breakdown of many organic pollutants. However, oxychlordane is known to be metabolically inert and accumulates in microorganisms.[4] Studies on the microbial degradation of chlordane have shown that while some bacteria, such as Streptomyces species, can degrade the parent compound under aerobic conditions, oxychlordane often persists as a terminal residue.[5] Under anaerobic conditions in river sediments, trans-chlordane and cis-chlordane show limited to moderate degradation, while oxychlordane's degradation potential is expected to be even lower.[6]

Quantitative Data on Persistence

Quantitative data on the persistence of this compound is scarce, with most studies focusing on the technical chlordane mixture. The available data indicates a high degree of persistence across all environmental compartments.

| Parameter | Matrix | Value | Conditions/Notes |

| Half-life (t½) | |||

| Chlordane | Soil | 37 - 3500 days | Varies with soil type, temperature, and microbial activity.[7][8] |

| Chlordane (estimated) | Soil | ~4 years | General estimate. |

| Oxychlordane (estimated) | Atmosphere | ~5 days | Based on reaction with hydroxyl radicals.[1] |

| Chlordane | Water | > 8 weeks | In a river die-away test, 85% remained after 8 weeks.[9] |

| Organic Carbon-Water Partitioning Coefficient (Koc) | |||

| Oxychlordane (estimated) | Soil/Sediment | 8,133 | Indicates very low mobility in soil and strong adsorption to sediment.[1] |

Bioaccumulation and Biomagnification

The lipophilic nature of this compound leads to its significant bioaccumulation in the fatty tissues of organisms. This property, combined with its resistance to metabolic degradation, results in its biomagnification through aquatic and terrestrial food webs.

Bioconcentration and Bioaccumulation Factors

Specific bioconcentration factor (BCF) and bioaccumulation factor (BAF) values for this compound are not widely reported. However, an estimated BCF of 15,878 for oxychlordane indicates a very high potential for bioconcentration in aquatic organisms.[10] A study on Daphnia magna reported a bioaccumulation factor of 10,600 (wet weight) for the chlordane mixture.[11] Enantioselective bioaccumulation has been observed for chlordane compounds, with different enantiomers accumulating to varying extents in different species and tissues.[12][13][14]

| Parameter | Organism | Value | Notes |

| BCF (estimated) | Aquatic Organisms | 15,878 | For oxychlordane.[10] |

| BAF | Daphnia magna | 10,600 (wet weight) | For technical chlordane.[11] |

Experimental Protocols

Sample Collection, Extraction, and Analysis

The analysis of this compound in environmental samples typically involves solvent extraction, extract cleanup to remove interfering substances, and instrumental analysis by gas chromatography.

4.1.1 Sample Preparation Workflow

4.1.2 Detailed Methodologies

-

Soil and Sediment Extraction (USEPA Method 3540C - Soxhlet Extraction):

-

A 10-30 g air-dried and homogenized sample is mixed with anhydrous sodium sulfate to form a free-flowing powder.

-

The sample is placed in a thimble and extracted for 16-24 hours with an appropriate solvent mixture (e.g., hexane/acetone 1:1) in a Soxhlet apparatus.

-

The extract is then concentrated using a Kuderna-Danish (K-D) apparatus.

-

-

Water Extraction (USEPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction):

-

A 1 L water sample is adjusted to a pH of 5-9.

-

The sample is serially extracted three times with 60 mL portions of a suitable solvent like dichloromethane.

-

The extracts are combined, dried over anhydrous sodium sulfate, and concentrated.

-

-

Extract Cleanup (USEPA Method 3620C - Florisil Cleanup):

-

A glass column is packed with activated Florisil.

-

The concentrated extract is applied to the column.

-

Elution is performed with solvents of increasing polarity to separate interferences from the analytes. Fractions are collected and may be concentrated further.

-

-

Instrumental Analysis (USEPA Method 8081B/1699):

-

Gas Chromatography-Electron Capture Detection (GC-ECD): A cost-effective and sensitive method for screening organochlorine pesticides. Confirmation on a second column with a different stationary phase is recommended.

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): Provides definitive identification and quantification of analytes based on their mass spectra and retention times. Isotope dilution techniques using labeled internal standards can improve accuracy and precision (as in EPA Method 1699).[1]

-

Microbial Degradation Assessment (Adapted from OECD 307)

-

Soil/Sediment Collection and Characterization: Collect samples from a relevant site and characterize properties such as pH, organic carbon content, and microbial biomass.

-

Test Setup: In flasks, incubate a known mass of soil or sediment with a solution of this compound (radiolabeled or non-labeled) at a specific concentration. Maintain controlled temperature and moisture content. For aerobic studies, ensure adequate aeration. For anaerobic studies, purge with an inert gas and seal the flasks.

-

Sampling and Analysis: At regular intervals, sacrifice replicate flasks. Extract the soil/sediment and analyze for the concentration of the parent compound and potential transformation products using GC-MS.

-

Data Analysis: Plot the concentration of this compound over time and calculate the degradation rate and half-life (DT50).

Photodegradation Assessment

-

Solution Preparation: Prepare a solution of this compound in purified water or a relevant environmental water matrix.

-

Irradiation: Irradiate the solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Use a chemical actinometer to measure the light intensity.

-

Sampling and Analysis: At various time points, take aliquots of the solution and analyze for the concentration of this compound using HPLC or GC-MS.

-

Quantum Yield Calculation: The quantum yield (Φ) can be determined by comparing the degradation rate of this compound to that of the actinometer.

Toxicological Effects and Signaling Pathways

This compound, and chlordane in general, are associated with a range of toxic effects, including neurotoxicity, hepatotoxicity, and endocrine disruption.

Oxidative Stress and Mitochondrial Dysfunction

Exposure to chlordane has been linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage, including lipid peroxidation and DNA damage. Studies on cis-chlordane have shown that it can induce mitochondrial dysfunction in motor neurons, leading to decreased oxygen consumption, loss of mitochondrial membrane potential, and increased ROS production.

Endocrine Disruption

Chlordane and its metabolites are recognized as endocrine-disrupting chemicals (EDCs). They can interfere with the normal functioning of the endocrine system by interacting with various nuclear receptors.

5.2.1 Aryl Hydrocarbon Receptor (AhR) Signaling

The AhR is a ligand-activated transcription factor that mediates the toxicity of many environmental contaminants. While not a classical ligand, some organochlorines can activate the AhR signaling pathway, leading to the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1). This can sometimes lead to the production of more toxic metabolites and contribute to oxidative stress.[15][16]

5.2.2 Estrogen-Related Receptor Alpha-1 (ERRα-1) Antagonism

Chlordane has been shown to act as an antagonist for the orphan nuclear receptor ERRα-1. By inhibiting the constitutive activity of ERRα-1, chlordane can disrupt the expression of target genes involved in energy metabolism and other cellular processes.

Conclusion and Future Directions

This compound is a highly persistent and bioaccumulative environmental contaminant. Its resistance to degradation processes leads to its long-term presence in the environment and accumulation in food webs, posing a risk to wildlife and human health. While analytical methods for its detection are well-established, there is a clear need for more research to obtain precise quantitative data on the environmental half-life and bioaccumulation of the individual (+)-enantiomer. Furthermore, a more detailed understanding of the specific molecular interactions of this compound with signaling pathways is crucial for a comprehensive risk assessment and for the development of potential remediation strategies. This guide serves as a foundational resource for researchers to build upon in addressing these knowledge gaps.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Degradation of chlorinated organic compounds by microbial mats (Conference) | OSTI.GOV [osti.gov]

- 5. Biodegradation of chlordane and hexachlorobenzenes in river sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pesticide Half-life [npic.orst.edu]

- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 8. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. Reproductive effects and bioaccumulation of chlordane in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantiomeric enrichment of chiral pesticides in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aryl Hydrocarbon Receptor in Oxidative Stress as a Double Agent and Its Biological and Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AhR signalling and dioxin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Bioaccumulation of (+)-Oxy-chlordane in Aquatic Food Webs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation of (+)-Oxy-chlordane, a persistent and toxic metabolite of the organochlorine pesticide chlordane, within aquatic food webs. Due to its lipophilic nature and resistance to degradation, oxy-chlordane poses a significant threat to aquatic ecosystems, biomagnifying to high concentrations in top predators. This document synthesizes key quantitative data, details common experimental protocols for its study, and illustrates the pathways of its accumulation.

Quantitative Data on Oxy-chlordane Bioaccumulation

The bioaccumulation and biomagnification of oxy-chlordane are typically quantified through metrics such as concentration in tissues (often lipid-normalized), Bioconcentration Factors (BCFs), Biomagnification Factors (BMFs), and Trophic Magnification Factors (TMFs). A TMF greater than 1 indicates that the chemical biomagnifies through the food web.[1][2] The following table summarizes quantitative data from various studies on chlordane compounds, with a focus on oxy-chlordane, in aquatic organisms.

| Species/Matrix | Trophic Level | Compound(s) | Concentration (ng/g lipid weight, unless otherwise noted) | Trophic Magnification Factor (TMF) / Food Web Magnification Factor (FWMF) | Reference |

| Seawater | 0 | Oxychlordane (OXY), other chlordane congeners | Near racemic enantiomer fractions (EF = 0.50) | Not Applicable | [3][4] |

| Zooplankton (e.g., Calanus spp.) | 1 | Oxychlordane (OXY), other chlordane congeners | Near racemic enantiomer fractions (EF = 0.50) | Not Applicable | [3][4] |

| Arctic Cod (Boreogadus saida) | 2 | Oxychlordane (OXY), other chlordane congeners | Near racemic enantiomer fractions (EF = 0.50) | Not Applicable | [3][4] |

| Blue Mussel (Mytilus edulis) | 2 | ΣChlordane | 10 - 36 | Not specified | [5] |

| Butterfish (Pholis gunnellus) | 3 | ΣChlordane | 10 - 36 | Not specified | [5] |

| Ringed Seal (Phoca hispida) | 4 | Oxychlordane (OXY) | Non-racemic enantiomer fractions (EF ≠ 0.50) | Not specified, but oxychlordane is formed in this species | [6] |

| Beluga Whale (Delphinapterus leucas) | 4-5 | Oxychlordane (OXY) | Non-racemic enantiomer fractions (EF ≠ 0.50) | Not specified | [3][4] |

| Bowhead Whale (Balaena mysticetus) | 4-5 | Oxychlordane (OXY) | Non-racemic enantiomer fractions (EF ≠ 0.50) in blubber | Not specified | [3][4] |

| Black Guillemot (Cepphus grylle) | 4 | ΣChlordane | 10 - 36 | Not specified | [5] |

| Polar Bear (Ursus maritimus) | 5 | Oxychlordane (OXY) | Present as a major metabolite | Overall fish-to-bear biomagnification factor for total chlordane compounds of 44.2 | [7] |

| Arctic Marine Food Web (general) | Varied | Oxychlordane (OXY) | Not specified | 2.12 (without birds) | [1] |

| Arctic Marine Food Web (general) | Varied | Oxychlordane (OXY) | Not specified | 9.61 (with seabirds) | [1] |

Experimental Protocols

The analysis of this compound and other chiral organochlorine pesticides in environmental samples requires meticulous and sensitive analytical procedures. The following sections outline a typical workflow from sample collection to analysis.

Sample Collection and Preparation

-

Water: Large volume water samples (e.g., 100 L) are collected and processed to extract organochlorine compounds.[3]

-

Biota: Organisms from different trophic levels, such as zooplankton, fish, and marine mammals, are collected.[3][4] Tissues with high lipid content, such as blubber and liver, are often targeted for analysis as chlordane and its metabolites are lipophilic.[3][6]

-

Homogenization and Extraction: Tissue samples are homogenized. A subsample is typically taken for lipid content determination. The main sample is mixed with a drying agent like sodium sulfate and extracted using organic solvents such as dichloromethane or a hexane/dichloromethane mixture in a Soxhlet apparatus or via accelerated solvent extraction.

Sample Cleanup

Crude extracts contain lipids and other co-extracted substances that can interfere with chromatographic analysis. Cleanup is a critical step to remove these interferences.

-

Gel Permeation Chromatography (GPC): This technique is commonly used to separate the target analytes from high-molecular-weight lipids.

-

Silica Gel/Florisil Column Chromatography: Extracts are passed through columns packed with silica gel or Florisil to separate compounds based on their polarity. Different solvent mixtures are used to elute fractions containing the analytes of interest.

Instrumental Analysis

Enantiomer-specific analysis is crucial for understanding the fate and bioaccumulation of chiral compounds like this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the quantification of chlordane compounds.[6]

-

Chiral Stationary Phases: To separate the enantiomers of oxy-chlordane, a gas chromatograph is equipped with a capillary column coated with a chiral stationary phase, most commonly cyclodextrin derivatives.[8][9]

-

Detection: An electron capture detector (ECD) or a mass spectrometer is used for detection. Mass spectrometry, especially in negative chemical ionization (NCI) mode, provides high sensitivity and selectivity for chlorinated compounds.[10]

Signaling Pathways and Logical Relationships

The bioaccumulation of this compound is a multi-step process involving environmental partitioning, uptake by organisms, metabolic transformation, and trophic transfer. The enantioselective nature of these processes is a key aspect.

Biotransformation of Chlordane

Technical chlordane, which was released into the environment as a racemic mixture, is metabolized by organisms into various compounds, with oxy-chlordane being a major and persistent metabolite.[10][11] This biotransformation is often enantioselective, meaning one enantiomer is metabolized or accumulates preferentially over the other.[10] This process is primarily mediated by cytochrome P450 (CYP) enzymes, such as CYP2B and CYP3A isoforms, in the liver of vertebrates.[10] The enantiomeric enrichment of oxy-chlordane in higher trophic level organisms indicates that these biological processes are a significant factor in its bioaccumulation.[10]

Trophic Transfer and Biomagnification

The logical flow of this compound through an aquatic food web begins with its uptake from the environment by lower-trophic-level organisms.[12] As these organisms are consumed by predators, the compound is transferred up the food chain. Due to its persistence and lipophilicity, it is not easily eliminated and thus accumulates in the tissues of organisms at successively higher trophic levels.[12][13] This process of biomagnification leads to the highest concentrations in apex predators.[12][14]

Visualizations

The following diagrams illustrate the key processes involved in the bioaccumulation of this compound.

Caption: Bioaccumulation and biotransformation pathway of chlordane.

Caption: General experimental workflow for oxy-chlordane analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Trophic magnification factors: considerations of ecology, ecosystems, and study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomer‐specific biomagnification of α‐Hexachlorocyclohexane and selected chiral chlordane‐related compounds within an arctic marine food web | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. Enantiomer‐specific biomagnification of α‐Hexachlorocyclohexane and selected chiral chlordane‐related compounds within an arctic marine food web | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 5. Bioaccumulation and biomagnification of organochlorines in a marine food web at a pristine site in Iceland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Enantioselective Bioaccumulation of Chiral Chlordane and -HCH Contaminants in the Polar Bear Food Chain [diva-portal.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Enantiomer‐specific biomagnification of α‐Hexachlorocyclohexane and selected chiral chlordane‐related compounds within an arctic marine food web | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 13. Biomagnification in marine systems: the perspective of an ecologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]